CAS number and molecular weight of Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate
CAS number and molecular weight of Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate
The following technical guide details the physicochemical profile, synthesis logic, and analytical applications of Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate , a critical deuterated intermediate in the development of Carprofen-d3.
[1]
Compound Profile & Physicochemical Data[1][2][3][4][5]
This molecule serves as a stable isotope-labeled precursor, specifically designed to introduce the deuterated
| Property | Data Specification |
| Chemical Name | Diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(methyl-d3)propanedioate |
| Common Name | Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate |
| CAS Number | 1189473-03-7 |
| Molecular Formula | |
| Molecular Weight | 376.85 g/mol |
| Parent Compound | Diethyl (6-chloro-2-carbazolyl)methyl malonate (CAS: 71208-55-4) |
| Isotopic Enrichment | |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 134–136°C (Parent) |
Structural Significance
The "methyl-d3" designation refers to the methyl group attached to the quaternary carbon of the malonate moiety. This position is metabolically stable and retained in the final Carprofen-d3 molecule, ensuring the isotopic label is not lost during decarboxylation or in vivo metabolism.
Strategic Synthesis Architecture
The synthesis of this intermediate requires a convergent strategy, integrating a Fischer Indole Synthesis with a Michael Addition . The deuterium label is introduced at the very first step, minimizing isotopic dilution and cost.
Core Reaction Workflow
-
Isotopic Labeling (Step 1): Alkylation of diethyl malonate with Iodomethane-d3 (
) creates the deuterated building block. -
Michael Addition (Step 2): The labeled malonate undergoes conjugate addition to 2-cyclohexen-1-one .
-
Fischer Indolization (Step 3): Condensation with 4-chlorophenylhydrazine forms the tetrahydrocarbazole skeleton.
-
Aromatization (Step 4): Oxidative dehydrogenation yields the fully aromatic target.
Synthesis Pathway Diagram[2][8][9]
Figure 1: Convergent synthesis route illustrating the early introduction of the deuterium label to maximize yield and isotopic purity.
Experimental Protocol & Causality
This section details the critical steps for the synthesis, emphasizing the "why" behind specific reagent choices.
Step 1: Preparation of Diethyl (methyl-d3)malonate[1][2]
-
Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), Iodomethane-d3 (1.1 eq).
-
Protocol:
-
Generate the sodium enolate of diethyl malonate in anhydrous ethanol at 0°C. Causality: Low temperature prevents di-alkylation.
-
Add
dropwise. Reflux for 3 hours. -
Validation: GC-MS should show a mass shift of +3 Da compared to non-deuterated methyl malonate.
-
Step 2 & 3: Construction of the Carbazole Core
-
Reagents: Product from Step 1, 2-Cyclohexen-1-one, NaOEt (cat.), 4-Chlorophenylhydrazine HCl, Glacial Acetic Acid.
-
Protocol:
-
Perform Michael addition of the d3-malonate to cyclohexenone using catalytic base.
-
Isolate the resulting keto-diester.
-
Reflux the keto-diester with 4-chlorophenylhydrazine in acetic acid/ethanol.
-
Mechanism: The hydrazine forms a hydrazone with the ketone, which undergoes [3,3]-sigmatropic rearrangement (Fischer Indole) to close the ring, releasing ammonia.
-
Critical Control: Ensure inert atmosphere (
) to prevent premature oxidation of the hydrazine.
-
Step 4: Aromatization to Target
-
Reagents: Tetrahydrocarbazole intermediate, Chloranil (2.0 eq), Xylene.
-
Protocol:
-
Dissolve the tetrahydrocarbazole in xylene.
-
Add Chloranil and reflux for 4–6 hours. Causality: Chloranil is a high-potential quinone oxidant specifically suited for aromatizing cyclohexene rings fused to heterocycles.
-
Filter off the hydroquinone byproduct while hot.
-
Concentrate filtrate and recrystallize from Ethanol/Water.
-
Analytical Validation & Quality Control
For researchers using this compound as a standard, the following analytical signatures confirm identity and purity.
Nuclear Magnetic Resonance (NMR)[2]
-
-NMR (DMSO-
):-
Carbazole NH: Singlet at
11.2–11.4 ppm. -
Aromatic Protons: Multiplets in the
7.0–8.2 ppm range (7 protons). -
Ethyl Esters: Quartet at
4.1 ppm ( ), Triplet at 1.1 ppm ( ). -
Missing Signal: The characteristic singlet for the
-methyl group ( ~1.8 ppm) observed in the non-deuterated parent must be absent due to deuterium substitution ( ).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (
). -
Target Mass: m/z 377.85 (Monoisotopic peak for
). -
Isotopic Pattern: Check for absence of M-3 peak (indicating unlabelled impurity). The enrichment should be >99%.
Analytical Workflow Diagram
Figure 2: Workflow demonstrating the application of the downstream product (Carprofen-d3) in bioanalysis.
Handling and Stability
-
Light Sensitivity: Carbazole derivatives are photo-active. Store in amber vials to prevent photo-oxidation or dimerization.
-
Storage: -20°C is recommended for long-term stability.
-
Hygroscopicity: The diester functionality is relatively stable, but exposure to moisture can lead to slow hydrolysis of the ethyl esters. Store under desiccated conditions.
References
-
Pharmaffiliates. (n.d.). Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate - Product Profile. Retrieved from [Link]
-
Gundasi, S. L., et al. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of anti-inflammatory drug Carprofen. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: Diethyl (6-chloro-2-carbazolyl)methylmalonate.[1][2][3][4][5][6] Retrieved from [Link]
